Cas no 75792-71-1 (3-chloro-6-(5-chlorothiophen-2-yl)pyridazine)

3-Chloro-6-(5-chlorothiophen-2-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a chloro group at the 3-position and a 5-chlorothiophen-2-yl moiety at the 6-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceuticals and agrochemicals. The presence of reactive chloro groups facilitates further functionalization, enabling the construction of complex molecular architectures. Its stability under standard conditions ensures reliable handling and storage. The compound's dual heterocyclic framework enhances its utility in medicinal chemistry, where it may serve as a scaffold for bioactive molecule development. Its well-defined reactivity profile makes it a valuable reagent for researchers in organic synthesis and drug discovery.
3-chloro-6-(5-chlorothiophen-2-yl)pyridazine structure
75792-71-1 structure
Product Name:3-chloro-6-(5-chlorothiophen-2-yl)pyridazine
CAS No:75792-71-1
MF:C8H4Cl2N2S
MW:231.101758003235
MDL:MFCD12143138
CID:3514978
PubChem ID:12698887
Update Time:2025-06-09

3-chloro-6-(5-chlorothiophen-2-yl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • PYRIDAZINE, 3-CHLORO-6-(5-CHLORO-2-THIENYL)-
    • 3-chloro-6-(5-chloro-2-thienyl)pyridazine
    • 3-Chloro-6-(5-chlorothiophen-2-yl)pyridazine
    • Z432063360
    • DTXSID001270202
    • AKOS005207753
    • DB-105502
    • CS-0455546
    • ADA79271
    • 75792-71-1
    • F1967-0417
    • EN300-236479
    • 3-chloro-6-(5-chlorothiophen-2-yl)pyridazine
    • MDL: MFCD12143138
    • Inchi: 1S/C8H4Cl2N2S/c9-7-3-1-5(11-12-7)6-2-4-8(10)13-6/h1-4H
    • InChI Key: NAIUHUVXVIPJHP-UHFFFAOYSA-N
    • SMILES: C1(Cl)=NN=C(C2SC(Cl)=CC=2)C=C1

Computed Properties

  • Exact Mass: 229.9472247Da
  • Monoisotopic Mass: 229.9472247Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 54Ų

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3-chloro-6-(5-chlorothiophen-2-yl)pyridazine Suppliers

Amadis Chemical Company Limited
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(CAS:75792-71-1)3-chloro-6-(5-chlorothiophen-2-yl)pyridazine
Order Number:A1090604
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:02
Price ($):832.0
Email:sales@amadischem.com

Additional information on 3-chloro-6-(5-chlorothiophen-2-yl)pyridazine

Introduction to 3-chloro-6-(5-chlorothiophen-2-yl)pyridazine (CAS No. 75792-71-1) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

The compound 3-chloro-6-(5-chlorothiophen-2-yl)pyridazine (CAS No. 75792-71-1) represents a fascinating class of heterocyclic molecules that have garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, characterized by its pyridazine core substituted with chloro and chlorothiophenyl groups, exhibits unique structural and electronic properties that make it a promising candidate for various applications, including the development of novel pharmaceuticals and agrochemicals.

At the heart of the compound's appeal lies its dual functionality, which arises from the interaction between the pyridazine ring and the chlorothiophenyl moiety. The pyridazine ring is a well-known scaffold in medicinal chemistry, often employed in the design of bioactive molecules due to its ability to modulate electronic distributions and facilitate hydrogen bonding interactions. The presence of chlorine atoms at specific positions further enhances its reactivity, enabling diverse chemical transformations that can be leveraged for drug discovery.

The chlorothiophen-2-yl substituent introduces sulfur into the molecular framework, which is a critical feature for influencing both the physical properties and biological activity of the compound. Sulfur-containing heterocycles are widely recognized for their role in medicinal chemistry, often serving as key pharmacophores in drugs targeting various diseases. The combination of chlorine and sulfur in this compound creates a unique chemical environment that can interact with biological targets in novel ways, potentially leading to the discovery of new therapeutic agents.

Recent research has highlighted the potential of 3-chloro-6-(5-chlorothiophen-2-yl)pyridazine as a building block for synthesizing more complex molecules with tailored biological activities. For instance, studies have demonstrated its utility in generating derivatives that exhibit inhibitory effects on enzymes implicated in inflammatory pathways. These findings align with the growing interest in developing small-molecule inhibitors as treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The compound's structural features also make it an attractive candidate for agrochemical applications. In particular, its ability to interact with biological targets in plants suggests that it could be used to develop novel pesticides or herbicides with improved efficacy and reduced environmental impact. Current research is exploring its potential as a precursor for synthesizing compounds that disrupt essential metabolic pathways in pests while maintaining selectivity towards non-target organisms.

From a synthetic chemistry perspective, 3-chloro-6-(5-chlorothiophen-2-yl)pyridazine offers intriguing opportunities for methodological innovation. The presence of multiple reactive sites—chlorine atoms on both the pyridazine ring and chlorothiophenyl moiety—facilitates diverse functionalization strategies. This flexibility has enabled chemists to develop novel synthetic routes that could be applied to other heterocyclic systems, broadening the toolkit available for drug discovery and material science.

In conclusion, 3-chloro-6-(5-chlorothiophen-2-yl)pyridazine (CAS No. 75792-71-1) stands out as a versatile and promising compound with significant potential across multiple domains of chemical biology and medicinal chemistry. Its unique structural features, combined with emerging research findings, position it as a valuable scaffold for developing innovative therapeutics and agrochemicals. As our understanding of its properties continues to evolve, it is likely that this compound will play an increasingly important role in future scientific endeavors.

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Amadis Chemical Company Limited
(CAS:75792-71-1)3-chloro-6-(5-chlorothiophen-2-yl)pyridazine
A1090604
Purity:99%
Quantity:10g
Price ($):832.0
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